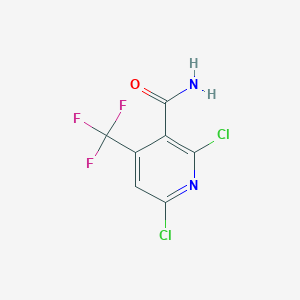

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Overview

Description

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H3Cl2F3N2O . It has a molecular weight of 259.01 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2F3N2O/c8-3-1-2 (7 (10,11)12)4 (6 (13)15)5 (9)14-3/h1H, (H2,13,15) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Supramolecular Chemistry

Research highlights the use of nicotinamide derivatives in constructing supramolecular hydrogen-bonding networks with copper(II) chloro- and dichlorobenzoate complexes. These compounds exhibit varied structural configurations, demonstrating the influence of steric hindrance by chlorine atoms on coordination sphere appearance. This work emphasizes the role of water molecules in forming similar supramolecular H-bonded networks, showcasing the compound's utility in developing complex chemical structures (Halaška et al., 2013).

Synthetic Chemistry

Another study focuses on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing the herbicide trifloxysulfuron, derived from nicotinamide through various chemical transformations. This research underscores the versatility of nicotinamide in synthesizing agriculturally important chemicals (Zuo Hang-dong, 2010).

Material Science

The development of ligand materials for blue phosphorescent OLED dopants via a one-pot synthesis method involving nicotinamide derivatives showcases its application in material science and technology. This study presents a novel approach to synthesizing compounds that are crucial for the electronics industry (Zhou Yuyan, 2014).

Organic Synthesis Process Development

Research on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for novel anti-infective agents, demonstrates the application of trifluoromethylation using cost-effective materials. This study highlights the importance of efficient and safe synthesis methods in developing intermediates for pharmaceutical applications (Mulder et al., 2013).

Safety and Hazards

The safety information for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is a metabolite of flonicamid , a novel insecticide with a rapid inhibitory effect against aphid feeding .

Mode of Action

As a metabolite of Flonicamid, it may share similar modes of action, which involves inhibiting the feeding of aphids

Biochemical Pathways

Given its association with Flonicamid, it may affect pathways related to the feeding and metabolism of aphids . More research is needed to fully understand the biochemical pathways this compound affects.

Result of Action

As a metabolite of Flonicamid, it may contribute to the overall insecticidal activity of the parent compound

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYDDLYJBPUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371668 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-67-3 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate](/img/structure/B115854.png)

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)

![Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-](/img/structure/B115861.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)

![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)